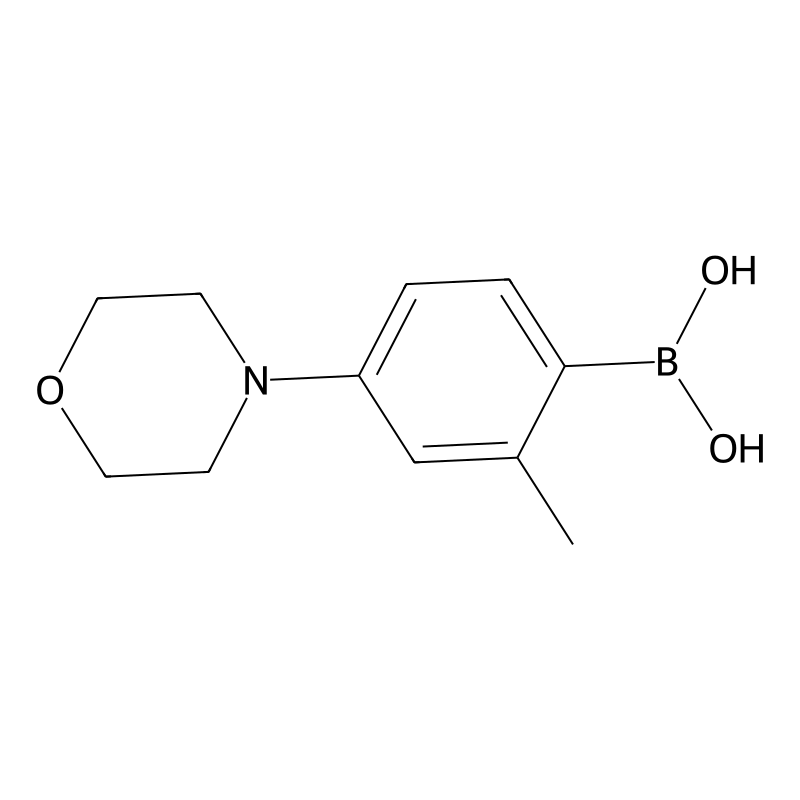

2-Methyl-4-morpholinophenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- 4-Morpholinophenylboronic acid is often used as a reagent in organic synthesis . It’s particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .

- The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Organic Synthesis

Preparation of Biologically Active Molecules

2-Methyl-4-morpholinophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a morpholine and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 207.03 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the reactivity of the boronic acid moiety, which can participate in various chemical transformations and biological interactions.

The chemical behavior of 2-Methyl-4-morpholinophenylboronic acid is largely influenced by its boronic acid functionality. Boronic acids are known to undergo several types of reactions, including:

- Formation of Boronate Esters: This compound can react with diols to form stable boronate esters, which are important in carbohydrate chemistry and can be utilized in drug delivery systems.

- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

- Acid-Base Reactions: The boronic acid group can act as a Lewis acid, participating in various acid-base reactions.

The biological activity of 2-Methyl-4-morpholinophenylboronic acid remains an area of ongoing research. Compounds containing boronic acids have been identified to possess various biological activities, including:

- Anticancer Properties: Some phenylboronic acids have shown potential in inducing apoptosis in cancer cells, suggesting that 2-Methyl-4-morpholinophenylboronic acid may also exhibit similar effects.

- Insulin Regulation: Boronic acids are known to interact with glucose and insulin signaling pathways, which might imply that this compound could play a role in metabolic regulation.

Several synthetic methodologies have been reported for the preparation of 2-Methyl-4-morpholinophenylboronic acid:

- Direct Boronation: This involves the reaction of an appropriate phenol derivative with boron reagents under controlled conditions.

- Suzuki Coupling: A common method involves the coupling of a boronic acid precursor with a suitable aryl halide using palladium catalysts.

- Late-stage Functionalization: Recent approaches focus on modifying existing compounds through late-stage derivatization techniques to introduce the boronic acid functionality efficiently.

2-Methyl-4-morpholinophenylboronic acid has several potential applications:

- Medicinal Chemistry: It serves as a building block for designing novel pharmaceuticals, particularly those targeting metabolic disorders or cancers.

- Material Science: The compound can be utilized in the development of sensors or materials that respond to specific biological stimuli due to its reactivity with biomolecules.

Interaction studies involving 2-Methyl-4-morpholinophenylboronic acid typically focus on its ability to bind with biomolecules such as proteins and carbohydrates. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action:

- Protein Binding: Studies have shown that phenylboronic acids can interact with glycoproteins through reversible covalent bonds, which may influence cellular signaling pathways.

- Glycan Recognition: The ability of this compound to form complexes with saccharides makes it a candidate for studying carbohydrate recognition processes.

Several compounds share structural similarities with 2-Methyl-4-morpholinophenylboronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-Morpholinophenylboronic acid | 186498-02-2 | 0.98 |

| 2-Morpholinophenylboronic acid | 933052-52-9 | 0.92 |

| 3-Methyl-4-morpholinophenylboronic acid | 1426245-63-7 | 0.85 |

| 3-(N,N-Dimethylamino)phenylboronic acid | 178752-79-9 | 0.82 |

| 3-(Pyrrolidino)phenylboronic acid | 659731-18-7 | 0.80 |

Uniqueness

The uniqueness of 2-Methyl-4-morpholinophenylboronic acid lies in the combination of its morpholino group and boronic acid functionality, which confers distinct reactivity patterns not present in simpler phenylboronic acids. This structural arrangement enhances its potential for diverse applications in both synthetic and medicinal chemistry, making it a valuable compound for further research and development.